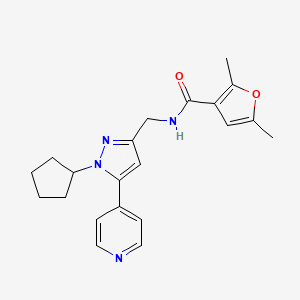

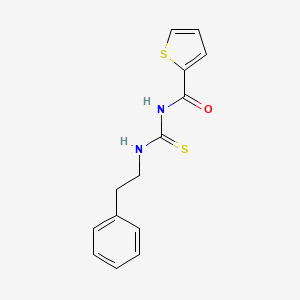

N-phenethyl-N'-(2-thienylcarbonyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . A study demonstrates the first examples of phenethylamine-based thiourea derivatives and their antimicrobial and antioxidant activities .Molecular Structure Analysis

The molecular structure of “N-phenethyl-N’-(2-thienylcarbonyl)thiourea” is not explicitly mentioned in the search results .Chemical Reactions Analysis

Thioureas participate in various chemical reactions. They can react with alkyl halides and give isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea . Thioureas also serve as valuable starting materials for the synthesis of heterocycles .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as our compound of interest, have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active molecules. For example, compounds with a 2-substituted thiophene framework, like suprofen, have shown promise in medicinal chemistry due to their biological activity .

Anti-Inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new therapeutic agents. The structural similarity of our compound to known nonsteroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in treating inflammatory conditions .

Antimicrobial Activity

Thiophene derivatives have been explored for their antimicrobial efficacy. The presence of the thiophene ring can contribute to the activity against a range of microbial pathogens, making it a candidate for further research in antimicrobial drug development .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a significant role in the advancement of organic semiconductors. The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. The compound could be investigated for its potential to protect metals and alloys from corrosion, which is crucial in extending the life of materials .

Anesthetic Applications

Similar to articaine, a dental anesthetic that contains a thiophene ring, our compound could be explored for its use as a local anesthetic, particularly in dental procedures. The thiophene moiety’s effect on voltage-gated sodium channels could be the key to its anesthetic properties .

Anti-Atherosclerotic Agents

Some thiophene derivatives are used in the synthesis of anti-atherosclerotic agents. Given the structural features of our compound, it may have potential applications in the treatment or prevention of atherosclerosis .

Kinase Inhibition and Anti-Cancer Research

Thiophene derivatives have been reported to exhibit kinase inhibiting properties, which are important in cancer treatment. The compound could be part of a combinatorial library to search for lead molecules with anti-cancer activity .

Wirkmechanismus

Thioureas have been experiencing a renaissance of interest with the emerged development of asymmetric organocatalysts. Due to their relatively high acidity and strong hydrogen bond donor capability, they differ significantly from ureas and offer, appropriately modified, great potential as organocatalysts, chelators, drug candidates, etc .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-phenylethylcarbamothioyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIMDBFDIKISKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)

![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)